Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and an ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting an appropriate aldehyde with urea or thiourea in the presence of an acid catalyst.
Coupling Reaction: The thiadiazole and pyrimidine intermediates are then coupled using a suitable linker, such as a halomethyl ketone, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, alcohols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amino Derivatives: Formed from reduction reactions.
Amides and Esters: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as a urease inhibitor, which could be useful in the treatment of infections caused by Helicobacter pylori.
Anticancer Research: Thiadiazole derivatives, including this compound, have shown potential anticancer activity by inhibiting various cancer cell lines.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Urease Inhibition: The compound inhibits the urease enzyme by binding to its active site, preventing the conversion of urea to ammonia and carbon dioxide.
Anticancer Activity: The compound may exert its anticancer effects by interfering with cellular processes such as DNA replication and repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:
Acetazolamide: A carbonic anhydrase inhibitor with a similar thiadiazole ring structure.
Methazolamide: Another carbonic anhydrase inhibitor with a thiadiazole ring.
Thiadiazole Derivatives: Various thiadiazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory activities
This compound’s unique combination of functional groups and its potential biological activities make it a valuable subject of study in medicinal chemistry and related fields.
Properties
IUPAC Name |
ethyl 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-4-26-15(24)13-12(8-27-18-23-22-16(19)28-18)20-17(25)21-14(13)11-7-9(2)5-6-10(11)3/h5-7,14H,4,8H2,1-3H3,(H2,19,22)(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALGMGXGYSBSGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CSC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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